N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group, a methyl group, and a benzodiazolylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the cyanocyclohexyl precursor, followed by the introduction of the methyl group and the benzodiazolylsulfanyl moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Scientific Research Applications
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of cellular processes and as a tool for investigating the mechanisms of action of different biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the context in which the compound is used and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and cyanocyclohexyl-containing molecules. Examples include:
- 4-Chloromethcathinone (4-CMC)
- 3-Methylmethcathinone (3-MMC)
- 4-Bromomethcathinone (4-BMC)
Uniqueness
What sets N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-26(23(17-24)14-8-3-9-15-23)21(28)16-29-22-25-19-12-6-7-13-20(19)27(22)18-10-4-2-5-11-18/h2,4-5,10-11H,3,6-9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQIYPNTOZKSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NC2=C(N1C3=CC=CC=C3)CCCC2)C4(CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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